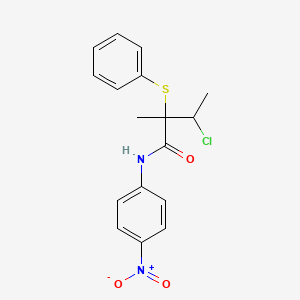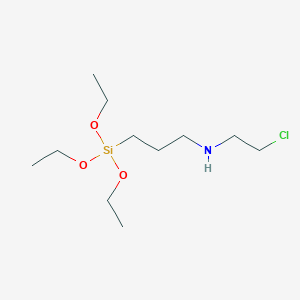
N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine is a chemical compound that features both an organosilane and an amine group. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The presence of the triethoxysilyl group allows for potential interactions with siliceous surfaces, making it useful in surface modification and adhesion promotion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine typically involves the reaction of 3-aminopropyltriethoxysilane with 2-chloroethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and purification systems ensures consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The silanol groups can further condense to form siloxane bonds, which are useful in creating cross-linked networks.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis and Condensation: Acidic or basic conditions can catalyze these reactions, with water or alcohols acting as solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines or thiols.
Hydrolysis and Condensation: Silanols and siloxane networks are formed, which are useful in coatings and adhesives.
科学研究应用
N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surfaces and enhance biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with siliceous surfaces.
作用机制
The mechanism of action of N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine involves its ability to interact with both organic and inorganic surfaces. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with siliceous surfaces. The amine group can participate in nucleophilic substitution reactions, allowing for further functionalization. These interactions enable the compound to act as a coupling agent, enhancing adhesion and stability in various applications.
相似化合物的比较
Similar Compounds
3-Aminopropyltriethoxysilane: Lacks the 2-chloroethyl group, making it less reactive in nucleophilic substitution reactions.
N-(2-Chloroethyl)-3-(trimethoxysilyl)propan-1-amine: Similar structure but with methoxy groups instead of ethoxy groups, affecting its hydrolysis and condensation behavior.
Uniqueness
N-(2-Chloroethyl)-3-(triethoxysilyl)propan-1-amine is unique due to the presence of both the 2-chloroethyl and triethoxysilyl groups. This combination allows for versatile reactivity, making it suitable for a wide range of applications in surface modification, adhesion promotion, and material science.
属性
CAS 编号 |
83766-72-7 |
|---|---|
分子式 |
C11H26ClNO3Si |
分子量 |
283.87 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C11H26ClNO3Si/c1-4-14-17(15-5-2,16-6-3)11-7-9-13-10-8-12/h13H,4-11H2,1-3H3 |
InChI 键 |
BTFIVUBZWVDKRM-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNCCCl)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


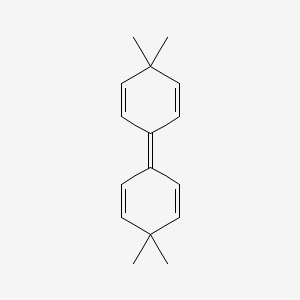
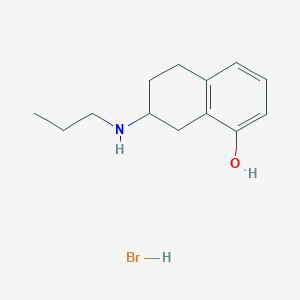
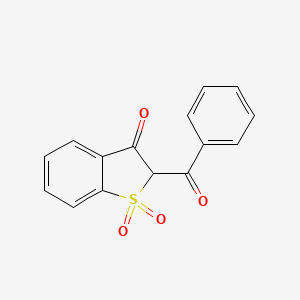
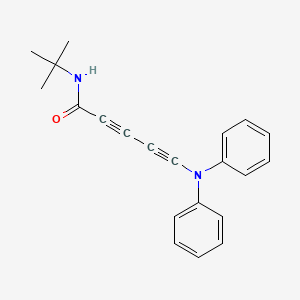



![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
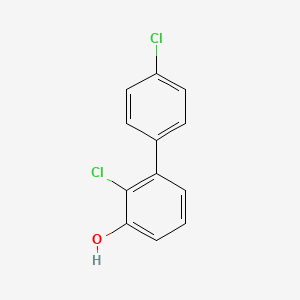
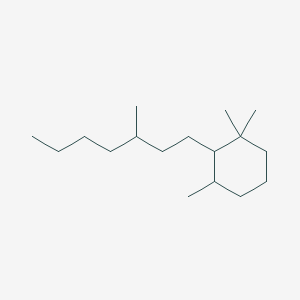
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
